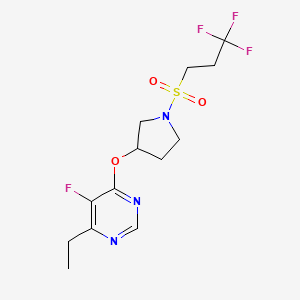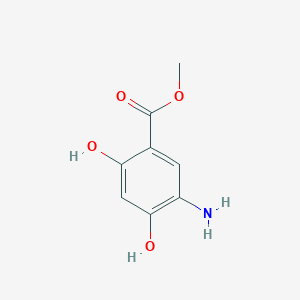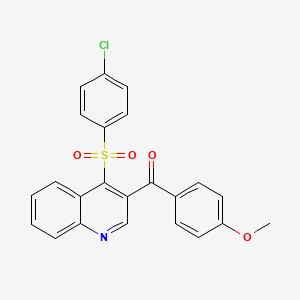
2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups, including a thioether (cyclopentylthio), an amide (acetamide), a thiazole ring (thiazol-2-yl), and a piperidine ring (piperidin-3-yl). These functional groups suggest that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and piperidine rings suggests that this compound might have a rigid and planar structure, which could influence its chemical reactivity and interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, the amide group can participate in hydrolysis and condensation reactions, while the thiazole ring can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide group and the nonpolar cyclopentyl group could give this compound both hydrophilic and hydrophobic properties .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Researchers have synthesized novel derivatives incorporating thiophene, pyrimidine, coumarin, pyrazole, and pyridine rings, demonstrating promising antitumor activities. For instance, fused pyrimidine acetonitrile derivatives exhibited significant inhibitory effects on different cancer cell lines, comparable to known chemotherapy agents (Albratty et al., 2017).
Antimicrobial and Antifungal Applications
Certain compounds structurally related to "2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide" have been evaluated for their antimicrobial properties. N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, for example, showed effectiveness against pathogenic bacteria and Candida species. The study highlighted that specific substituents on the benzothiazole ring significantly impact anticandidal activity, with certain derivatives demonstrating low cytotoxic doses (Mokhtari & Pourabdollah, 2013).
Heterocyclic Synthesis
The compound has also been a precursor in the synthesis of various heterocyclic compounds. For example, reactions involving chloroacetonitrile and different aromatic aldehydes have led to the creation of novel arylidene derivatives, showcasing the versatility of related compounds in synthesizing diverse heterocyclic structures (Khalil et al., 2017).
Insecticidal Properties
Explorations into the insecticidal properties of compounds structurally similar to "this compound" have been conducted. New derivatives were synthesized and tested against the cotton leafworm, Spodoptera littoralis, indicating potential applications in pest control (Fadda et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS2/c20-15(12-22-14-5-1-2-6-14)18-10-13-4-3-8-19(11-13)16-17-7-9-21-16/h7,9,13-14H,1-6,8,10-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCFRMFUKAATLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2671189.png)
![2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2671190.png)
![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B2671191.png)
![5-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2671195.png)

![3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2671197.png)





![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2671207.png)
